molecular formula C22H20N2O3S B14147068 2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one CAS No. 587871-49-6

2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one

Cat. No.: B14147068
CAS No.: 587871-49-6
M. Wt: 392.5 g/mol
InChI Key: VIZRUOUSLRMBFP-UHFFFAOYSA-N
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Description

2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one is a complex organic compound that features a unique structure combining a thioxanthene core, a pyranone ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thioxanthene core, followed by the introduction of the amino group at the 7th position. The pyranone ring is then constructed through cyclization reactions, and finally, the morpholine moiety is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydro derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one: shares similarities with other thioxanthene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

587871-49-6

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

2-(7-amino-9H-thioxanthen-4-yl)-6-morpholin-4-ylpyran-4-one

InChI

InChI=1S/C22H20N2O3S/c23-16-4-5-20-15(11-16)10-14-2-1-3-18(22(14)28-20)19-12-17(25)13-21(27-19)24-6-8-26-9-7-24/h1-5,11-13H,6-10,23H2

InChI Key

VIZRUOUSLRMBFP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C=C(O2)C3=CC=CC4=C3SC5=C(C4)C=C(C=C5)N

Origin of Product

United States

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